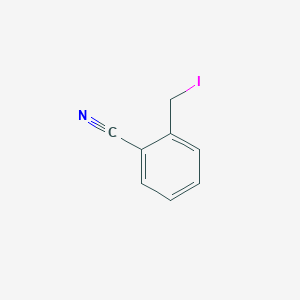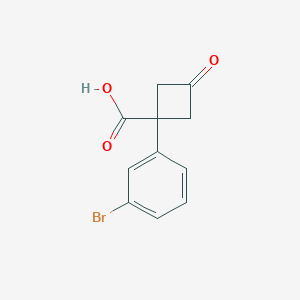![molecular formula C8H8ClN3O B1376776 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine CAS No. 1432680-10-8](/img/structure/B1376776.png)
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
概要
説明
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
作用機序
Target of Action
Similar compounds, such as 2-chloromethylpyridine, are known to be precursors to pyridine-containing ligands . These ligands can bind to various biological targets, influencing their function.
Mode of Action
It’s worth noting that chloromethylpyridines, in general, are alkylating agents . Alkylating agents can form covalent bonds with biological macromolecules, such as proteins and DNA, potentially altering their function.
生化学分析
Biochemical Properties
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein function, and overall cellular processes. For instance, this compound has been shown to interact with DNA polymerases, leading to the inhibition of DNA synthesis and repair mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the p53 pathway, which in turn affects cell cycle regulation and apoptosis . Additionally, this compound can modulate the expression of genes involved in oxidative stress and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as DNA and proteins, via its chloromethyl group, leading to the formation of covalent adducts. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the alkylation of DNA by this compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular processes, including sustained activation of stress response pathways and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild cellular stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including DNA damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Additionally, chronic exposure to high doses of this compound can result in long-term health effects, such as carcinogenesis and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the overall bioavailability and toxicity of this compound, influencing its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and toxicity. For instance, the interaction of this compound with transporters such as ABC transporters can influence its efflux and intracellular concentration .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes. For example, the accumulation of this compound in the nucleus can lead to DNA damage and alterations in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloromethylpyridine with methoxy-substituted imidazole derivatives. One common method includes the use of sodium methoxide as a base to facilitate the condensation reaction . The reaction conditions often require controlled temperatures and the use of solvents like toluene to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of greener chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Methoxide: Used as a base in condensation reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: Shares the chloromethyl group but lacks the methoxy and imidazole components.
5-Methoxy-2-methylimidazole: Contains the methoxy and imidazole groups but lacks the chloromethyl and pyridine components.
Uniqueness
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-(chloromethyl)-5-methoxy-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNTWVMDQOORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



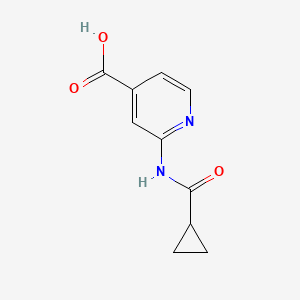
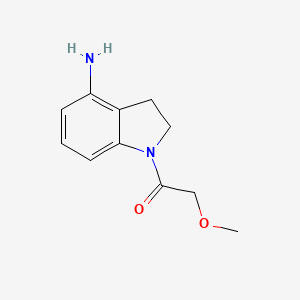
![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)
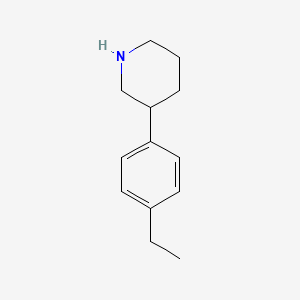
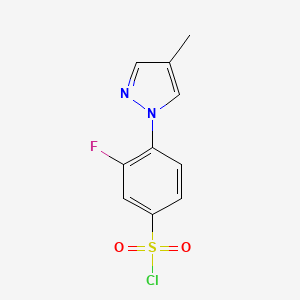


![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)
